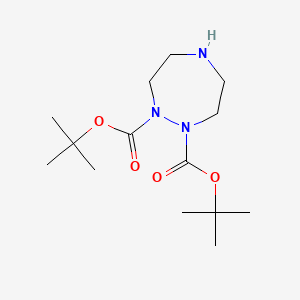

1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate

Description

1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate is a seven-membered heterocyclic compound featuring a triazepane core (containing three nitrogen atoms) protected by two tert-butyloxycarbonyl (Boc) groups. It serves as a critical building block in organic synthesis, particularly for the development of pharmaceuticals and bioactive molecules . Its structural uniqueness lies in the combination of a flexible triazepane ring and bulky Boc groups, which confer stability and modulate reactivity. Commercial suppliers such as CymitQuimica and Enamine Ltd. list this compound with purity ≥95% and prices ranging from €388.00/g to €1,548.00/10g .

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl 1,2,5-triazepane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10-17(16)12(19)21-14(4,5)6/h15H,7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMCWBVHSGIENW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate typically involves the reaction of tert-butyl carbazate with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the tert-butyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazepane derivatives.

Scientific Research Applications

Chemistry: 1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its steric hindrance and electronic properties make it a valuable tool for investigating biological pathways .

Medicine: Its ability to interact with biological targets can be exploited to design new therapeutic agents for various diseases .

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazepane ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Key Examples:

1,2-Di-tert-butyl 1H-indazole-1,2-(3H)-dicarboxylate (10a)

- Structure : Bicyclic indazole core fused to a benzene ring.

- Synthesis : Copper(I)-mediated intramolecular cyclization of 2-iodobenzyl bromide with di-tert-butyl hydrazodiformate, yielding 60–95% .

- Properties : White solid; $ ^1H $-NMR δ 7.64–7.07 (m, 4H), $ ^{13}C $-NMR δ 156.4 (C=O) .

- Applications : Intermediate for nitrogen-rich heterocycles in drug discovery.

1,2-Di-tert-butyl 5-methyl-1H-indazole-1,2-(3H)-dicarboxylate (10b)

- Structure : Methyl substituent at the 5-position of the indazole ring.

- Synthesis : Similar to 10a, but starting from 2-iodo-5-methylbenzyl bromide; 60–91% yield .

- Properties : Colorless oil; $ ^1H $-NMR δ 2.32 (s, 3H, CH$_3$) .

1,2-Di-tert-butyl 5-carbomethoxy-1H-indazole-1,2-(3H)-dicarboxylate (10f)

Key Differences from 1,2,5-Triazepane Derivative :

- Ring System: Indazole derivatives are bicyclic (fused benzene + pyrazole), while the triazepane compound is monocyclic with a larger, more flexible 7-membered ring.

- Reactivity : Indazoles exhibit aromatic stabilization, whereas the triazepane’s saturated ring allows for diverse functionalization.

- Synthetic Utility : Indazole derivatives are optimized for electrophilic substitution, while the triazepane is tailored for nucleophilic ring-opening or cross-coupling .

Tetrahydropyridazine Derivatives

Example : 1,2-Di-tert-butyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate (CAS: 13051-19-9)

- Structure : Six-membered partially unsaturated ring with two nitrogen atoms.

- Applications : Used in peptide mimetics and as a precursor for hydrazine-based ligands .

- Comparison :

- Smaller ring size (6-membered vs. 7-membered triazepane).

- Reduced conformational flexibility due to partial unsaturation.

Hydrazine-Based Precursors

Example : Di-tert-butyl hydrazine-1,2-dicarboxylate (CAS: 16466-61-8)

- Structure : Linear hydrazine backbone with Boc protection.

- Role : Key precursor for synthesizing protected hydrazines and heterocycles like triazepanes .

- Comparison :

- Lacks the cyclic structure of the triazepane derivative.

- Higher reactivity due to free NH groups (post-deprotection).

Comparative Data Table

Research Implications

- Triazepane vs. Indazole : The triazepane’s larger ring may enhance binding to biological targets with deep pockets, while indazoles are preferred for planar interactions (e.g., kinase inhibitors) .

- Functionalization Potential: Carbomethoxy groups (10f) introduce sites for further derivatization, whereas the triazepane’s Boc groups are easily deprotected for amine coupling .

- Safety Profile : Triazepane derivatives require stringent moisture control, unlike crystalline indazoles (10a), which are more storage-stable .

Biological Activity

1,2-Di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate is a compound with significant potential in medicinal chemistry and materials science due to its unique structural properties. This article explores its biological activity, synthesis methods, and potential applications supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{26}N_{2}O_{4}, with a molecular weight of approximately 302.38 g/mol. The compound features a triazepane ring with two tert-butyl groups attached to nitrogen atoms and two carboxylate groups. This configuration contributes to its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Involving the reaction of tert-butyl esters with appropriate amines.

- Cyclization : Formation of the triazepane ring through cyclization reactions involving diazoles or similar precursors.

These methods allow for controlled synthesis while optimizing yield and purity.

Pharmacological Properties

Preliminary studies have indicated that this compound exhibits various biological activities:

- Antioxidant Activity : The compound has shown potential as a free radical scavenger.

- Anti-inflammatory Effects : In vitro studies suggest it may inhibit pro-inflammatory cytokines.

- Antimicrobial Activity : Initial tests indicate effectiveness against certain bacterial strains.

Binding Affinity Studies

Research has focused on the binding affinity of this compound with various biological targets. Notable findings include:

- Enzyme Inhibition : The compound has been tested for inhibition against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

- Receptor Interaction : Studies are ongoing to assess its interaction with G-protein coupled receptors (GPCRs), which are critical in drug design.

Comparative Analysis

A comparative analysis of structurally similar compounds highlights unique characteristics and biological activities:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Di-tert-butyl hydrazine-1,2-dicarboxylate | Contains hydrazine instead of triazepane | Known for strong reducing properties |

| 5-Benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate | Benzyl group substitution | Exhibits enhanced lipophilicity |

| Diethyl 1-(tert-butylthio)acetylene-1,2-dicarboxylate | Different functional groups | Notable for its reactivity towards nucleophiles |

This table illustrates how modifications in structure can influence biological activity and chemical reactivity while maintaining some similarities to the target compound.

Case Studies

Several case studies have been conducted to further understand the biological implications of this compound:

- Antioxidant Study : A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals compared to control samples.

- Anti-inflammatory Research : In vitro experiments demonstrated that treatment with the compound reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by up to 40%.

- Microbial Efficacy Test : The compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.

Q & A

What are the optimal synthetic routes for preparing 1,2-di-tert-butyl 1,2,5-triazepane-1,2-dicarboxylate, and how do reaction conditions influence yield?

Level : Basic

Answer :

The synthesis typically involves multi-step protection-deprotection strategies. The tert-butyl (Boc) groups are introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine). A critical step is the cyclization of intermediates to form the triazepane ring, which requires precise temperature control (0–5°C for Boc activation, followed by warming to 25°C for cyclization) . Yields are sensitive to solvent choice (e.g., dichloromethane or THF) and the stoichiometry of Boc₂O. For example, excess Boc₂O (>2.2 equiv) can lead to overprotection, reducing cyclization efficiency. Purity (>95%) is confirmed via HPLC or LC-MS post-purification .

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?

Level : Basic

Answer :

Key techniques include:

- ¹H/¹³C NMR : Distinct signals for tert-butyl groups (δ ~1.4 ppm in ¹H; δ ~28–30 ppm in ¹³C) and carbonyl carbons (δ ~155–160 ppm) confirm Boc protection .

- IR Spectroscopy : Absorption bands at ~1750 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) validate the dicarboxylate structure .

- MS : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₂₅N₃O₆: 342.19; observed 342.21) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect side products like hydrolyzed Boc groups .

How does steric hindrance from tert-butyl groups affect regioselectivity in downstream reactions?

Level : Advanced

Answer :

The bulky tert-butyl groups impose significant steric constraints, directing reactivity toward less hindered sites. For instance, nucleophilic attacks on the triazepane ring preferentially occur at the 5-position (less sterically hindered) rather than the 1,2-positions. This selectivity is critical in functionalizing the core structure for applications like ligand design. Computational modeling (DFT) and competitive reaction studies with analogs (e.g., methyl vs. tert-butyl esters) validate these trends .

What are the key stability considerations for long-term storage of this compound?

Level : Advanced

Answer :

Stability is compromised by:

- Moisture : Hydrolysis of Boc groups occurs rapidly in aqueous environments. Store under inert gas (N₂/Ar) with molecular sieves.

- Temperature : Decomposition accelerates above –20°C; long-term storage at –80°C is recommended.

- Light : UV exposure induces radical degradation, detectable via increased HPLC impurity peaks. Use amber vials for storage .

How can stereochemical outcomes be controlled during the synthesis of chiral derivatives?

Level : Advanced

Answer :

Chiral resolution of intermediates (e.g., using (R)- or (S)-BINOL-based catalysts) or asymmetric hydrogenation (e.g., Pd/C with chiral ligands) ensures enantiomeric excess (>90%). Dynamic kinetic resolution during cyclization is achieved using chiral bases like quinine. Stereochemistry is confirmed via X-ray crystallography or chiral HPLC (e.g., Chiralpak IA column) .

What mechanistic insights explain unexpected byproducts in the cyclization step?

Level : Advanced

Answer :

Common byproducts arise from:

- Incomplete cyclization : Traces of linear intermediates (e.g., mono-Boc-protected amines) form due to insufficient activation.

- Oxidation : Triazepane rings oxidize to triazepinones under aerobic conditions, detectable via MS ([M+16]⁺ peaks).

- Ring-opening : Acidic conditions (e.g., residual HCl) cleave the triazepane, forming dicarboxylic acid derivatives. Mechanistic studies using ¹⁸O-labeled reagents and kinetic isotope effects (KIE) clarify these pathways .

How is this compound utilized as a building block in medicinal chemistry?

Level : Advanced

Answer :

The triazepane core serves as a constrained scaffold for:

- Kinase inhibitors : Functionalization at the 5-position with aryl groups enhances binding to ATP pockets.

- GPCR ligands : Boc groups are replaced with sulfonamides or heterocycles to modulate lipophilicity and bioavailability.

Structure-activity relationship (SAR) studies using analogs (e.g., methyl or benzyl esters) optimize target affinity .

What advanced purification strategies resolve co-eluting impurities in final products?

Level : Advanced

Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.